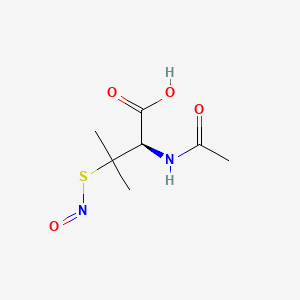

S-Nitroso-N-acetylpenicillamine

Description

Significance as a Nitric Oxide Donor in Biological Investigations

S-Nitroso-N-acetylpenicillamine (SNAP) is an organosulfur compound that serves as a valuable tool in biological research due to its ability to release nitric oxide (NO) under physiological conditions. sigmaaldrich.combiotium.com NO is a crucial signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the inflammatory response. sigmaaldrich.commdpi.com The utility of SNAP lies in its capacity to provide a controlled and sustained release of NO, enabling researchers to meticulously study the biological effects of this free radical. scbt.com

The release of NO from SNAP can be initiated through several mechanisms, including thermal decomposition, exposure to light, and catalysis by metal ions like copper. nih.gov This controlled release makes SNAP a potent vasodilator both in laboratory settings (in vitro) and in living organisms (in vivo), and it is less likely to induce pharmacological tolerance compared to some other NO donors. sigmaaldrich.com Researchers have utilized SNAP to investigate a wide range of biological phenomena. For instance, it has been used to study platelet aggregation, where it acts as a stable inhibitor. medchemexpress.com It has also been employed in cytotoxicity studies, where the release of NO from SNAP can induce cell death, a process that is enhanced under low-oxygen (hypoxic) conditions. medchemexpress.comnih.gov Furthermore, SNAP has been instrumental in demonstrating the protective effects of NO in conditions like traumatic shock by maintaining blood pressure and preserving the function of the vascular endothelium. nih.gov

The versatility of SNAP is further highlighted by its incorporation into various materials to create NO-releasing surfaces. For example, it has been integrated into polymers like polyvinyl chloride (PVC) and silicone oil to enhance their biocompatibility and confer antimicrobial properties. mdpi.comrsc.org By covalently linking SNAP to these materials, researchers can create surfaces that mimic the natural NO-releasing properties of healthy blood vessels, thereby reducing the risk of thrombosis and inflammation associated with medical implants. mdpi.comnih.gov

Role in Understanding Nitric Oxide Signaling Pathways

This compound (SNAP) plays a crucial role in elucidating the complex signaling pathways of nitric oxide (NO). scbt.com By providing an exogenous source of NO, SNAP allows researchers to dissect the downstream molecular events triggered by this signaling molecule. nih.gov One of the primary mechanisms of NO signaling involves the activation of soluble guanylate cyclase (sGC), which leads to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov SNAP has been widely used to stimulate this pathway in various cell types to study its physiological consequences. biotium.com

Beyond the canonical sGC-cGMP pathway, SNAP has been instrumental in uncovering other modes of NO-mediated signaling. A significant area of investigation is S-nitrosation, a post-translational modification where a nitroso group is covalently attached to the thiol side chain of a cysteine residue in a protein. nih.gov This modification can alter the protein's function, stability, or localization, thereby regulating a wide array of cellular processes. SNAP serves as a key tool for inducing S-nitrosation in experimental systems, allowing for the identification of novel protein targets and the characterization of the functional consequences of this modification. scbt.com For example, studies have shown that SNAP can induce the S-nitrosylation of the cardiac calcium release channel (ryanodine receptor), leading to its activation. researchgate.net

Furthermore, SNAP has been employed to investigate the intricate interplay between NO and other signaling molecules and pathways. For instance, research has explored the effects of SNAP on intracellular pH regulation in cardiomyocytes, demonstrating that exogenous NO can lead to a decrease in basal intracellular pH. nih.gov Studies have also utilized SNAP to probe the interactions between NO and reactive oxygen species, as SNAP has been shown to generate both nitric oxide and superoxide (B77818) under physiological conditions. biotium.com This dual activity is important for understanding the cellular stress response. The ability to induce specific NO-dependent effects allows researchers to differentiate these from other cellular responses, as demonstrated in studies where the non-NO-donating parent compound, N-acetylpenicillamine, showed no protective effects in traumatic shock models, unlike SNAP. nih.gov

Contextualization in Nitrosothiol Research

This compound (SNAP) is a prominent member of the S-nitrosothiols (RSNOs), a class of compounds characterized by a nitroso group attached to a sulfur atom of a thiol. nih.govwikipedia.org RSNOs have garnered significant attention in biochemical research because they are believed to act as endogenous carriers and donors of nitric oxide (NO), playing a role in NO storage and transport within biological systems. researchgate.net SNAP, being a synthetic and relatively stable RSNO, serves as a valuable model compound for studying the broader chemical and biological properties of this class of molecules. nih.govwikipedia.org

The study of SNAP provides insights into the fundamental chemistry of RSNOs, including their synthesis, stability, and decomposition pathways to release NO. nih.govnih.gov The release of NO from SNAP can be triggered by heat, light, or metal ions, a characteristic shared by other RSNOs. nih.gov This property is leveraged in various research applications, such as the development of NO-releasing materials where the release can be controlled. mdpi.commdpi.com

In comparative studies, SNAP is often used alongside other RSNOs, such as S-nitrosoglutathione (GSNO), to understand how the structure of the thiol backbone influences the compound's reactivity and biological activity. nih.govwikipedia.org For example, the relative stability and cytotoxicity of different NO donors have been compared, with findings suggesting that these properties are inversely related to the compound's half-life. nih.gov Such comparative pharmacological investigations on human platelets have helped to characterize the structure-activity relationships within the RSNO class.

Furthermore, research on SNAP contributes to the understanding of transnitrosation reactions, a key process where the nitroso group is transferred from one thiol to another. nih.gov This reaction is fundamental to the proposed role of RSNOs in NO signaling, as it provides a mechanism for the specific S-nitrosation of proteins. nih.gov By studying the reactions of SNAP in biological systems, scientists can gain a better understanding of how endogenous RSNOs might function in cellular signaling and regulation. The development of materials with covalently attached SNAP has also advanced the field, providing tools to study localized NO delivery and its effects on cellular behavior, such as reducing platelet adhesion and bacterial colonization. rsc.orgnih.gov

Research Findings on this compound

| Research Area | Key Finding | Experimental Model | Reference |

|---|---|---|---|

| Platelet Aggregation | Acts as a stable inhibitor of platelet aggregation. | Human platelets | medchemexpress.com |

| Cytotoxicity | Induces cytotoxicity in cultured endothelial cells by releasing nitric oxide, with toxicity enhanced under hypoxic conditions. | Cultured endothelial cells | medchemexpress.com |

| Cardiomyocyte Physiology | Causes a sustained decrease in the basal intracellular pH in isolated rat ventricular myocytes. | Isolated rat ventricular myocytes | medchemexpress.comnih.gov |

| Vasodilation | Acts as a potent vasodilator in vitro and in vivo. | In vitro and in vivo models | sigmaaldrich.com |

| Traumatic Shock | Provides significant protection in murine traumatic shock by maintaining blood pressure and preserving endothelial function. | Rat traumatic shock model | nih.gov |

| Antimicrobial Activity | Exhibits significant antimicrobial effects when incorporated into medical grade polymers. | Various medical grade polymers | nih.gov |

| Biomaterial Modification | Can be covalently linked to polymers like polyvinyl chloride (PVC) to create NO-releasing materials with improved biocompatibility. | Polyvinyl chloride (PVC) films | mdpi.com |

| Neurotransmission | Modulates the release of acetylcholine (B1216132) in guinea-pig trachea. | Guinea-pig trachea | medchemexpress.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIQCSMRQKCOCT-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C(=O)O)C(C)(C)SN=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018088 | |

| Record name | N-acetyl-3-(nitrosothio)-D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273921-90-7, 79032-48-7 | |

| Record name | N-acetyl-3-(nitrosothio)-D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-NITROSO-N-ACETYLPENICILLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E47VKF8B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Analytical Characterization of S Nitroso N Acetylpenicillamine

Chemical Precursors and Reaction Schemes for Synthesis

The primary chemical precursor for the synthesis of S-Nitroso-N-acetylpenicillamine (SNAP) is N-acetylpenicillamine (NAP). nih.govnih.gov The synthesis involves the nitrosation of the thiol group in NAP. This is typically achieved by reacting NAP with a nitrosating agent, most commonly nitrous acid (HNO₂) which is prepared in situ. nih.gov The in situ preparation of nitrous acid is accomplished through the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). nih.govresearchgate.net

Research indicates that the formation of SNAP occurs through two distinct pathways. The first involves the direct reaction between NAP and nitrous acid. The second pathway involves the initial formation of the nitrosyl cation (NO⁺), which then nitrosates the thiol group of NAP. nih.gov Studies have shown that only the thiol group is nitrosated, with no reaction occurring at the secondary amine center of the N-acetylpenicillamine molecule. nih.gov

In some synthesis variations, particularly for creating SNAP-functionalized polymers, a precursor to NAP, N-acetyl-d-penicillamine thiolactone, is used. mdpi.comnih.gov This thiolactone is then reacted with an aminated polymer before the final nitrosation step. mdpi.comdoaj.org

Optimized Synthesis Protocols and Modifications

Several modifications to the fundamental synthesis protocol have been developed to optimize the yield and purity of SNAP. A common method involves dissolving equimolar amounts of N-acetylpenicillamine (NAP) and sodium nitrite in a solvent mixture, typically methanol (B129727) and water. researchgate.netnih.gov Strong acids, such as hydrochloric acid and sulfuric acid, are then added to catalyze the reaction. researchgate.netnih.gov The reaction is often carried out in the dark to prevent the premature, light-induced release of nitric oxide from the newly formed SNAP. nih.govresearchgate.net

Following the reaction, the mixture is cooled, often in an ice bath, for several hours to facilitate the precipitation of SNAP crystals. nih.govresearchgate.net The resulting green crystals are then collected by vacuum filtration, washed with deionized water to remove impurities, and dried. researchgate.net

For applications involving the covalent attachment of SNAP to polymer backbones, such as polyvinyl chloride (PVC) or polydimethylsiloxane (B3030410) (PDMS), a multi-step synthesis is employed. mdpi.comresearchgate.net This process may involve the initial amination of the polymer, followed by reaction with N-acetyl-d-penicillamine thiolactone, and finally, nitrosation using an agent like t-butyl nitrite. mdpi.comnih.gov

Influence of Acidic Conditions on Formation Kinetics

The kinetics of SNAP formation are significantly influenced by the acidity of the reaction medium. The reaction is first-order with respect to both nitrite and N-acetylpenicillamine. nih.gov It is also first-order in acid, particularly at pH levels at or slightly above the pKa of nitrous acid. nih.gov

However, at lower pH values (i.e., higher acid concentrations), the catalytic effect of the acid on SNAP formation reaches a saturation point. nih.gov Furthermore, highly acidic conditions can lead to a faster rate of decomposition of the newly formed SNAP, which can prevent the quantitative formation of the desired product. nih.gov Therefore, careful control of the acid concentration is crucial for optimizing the yield of stable SNAP.

The bimolecular rate constant for the reaction between N-acetylpenicillamine and nitrous acid has been determined to be 2.69 M⁻¹s⁻¹. nih.gov In the alternative pathway involving direct nitrosation by the nitrosyl cation, the rate constant is significantly higher at 3.00 x 10⁴ M⁻¹s⁻¹. nih.gov

Effect of Ambient Oxygen during Synthesis

Studies have investigated the impact of ambient oxygen on the synthesis of this compound. The presence of ambient oxygen in the reaction solutions has been found to have no discernible effect on the initial rates of SNAP formation, the final products obtained, or the stability of the resulting SNAP. nih.gov This indicates that the synthesis can be effectively carried out under normal atmospheric conditions without the need for an inert atmosphere to exclude oxygen.

Analytical Techniques for Purity Assessment and Quantification

A variety of analytical techniques are employed to assess the purity of synthesized this compound and to quantify its concentration. These methods include spectroscopic and chromatographic analyses.

Spectroscopic Characterization (e.g., UV-Vis, NMR, IR)

UV-Visible (UV-Vis) Spectroscopy is a primary tool for the characterization and quantification of SNAP. The presence of the S-nitrosothiol (S-NO) group gives SNAP characteristic absorbance maxima at approximately 340 nm and 590 nm. nih.gov The absorbance at 340 nm is particularly strong and is commonly used for quantitative analysis based on the Beer-Lambert Law. sapub.org The molar absorptivity coefficient for SNAP in water has been reported as ε₃₄₀ = 1075 M⁻¹cm⁻¹. sapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ¹H NMR, is used to confirm the identity of the synthesized SNAP. sapub.org By analyzing the chemical shifts, integration, and coupling constants in the ¹H NMR spectrum, the molecular structure of SNAP can be verified. sapub.org

Infrared (IR) Spectroscopy can also be used to characterize SNAP, although it is mentioned less frequently in the primary literature for this specific compound compared to UV-Vis and NMR.

Chromatographic Analyses (e.g., HPLC, UPLC-MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful techniques for the analysis of SNAP and related compounds. nih.govnih.gov HPLC can be used to confirm that SNAP is the sole product of the synthesis reaction. nih.gov

UPLC-MS, which combines the separation power of UPLC with the sensitive detection and identification capabilities of mass spectrometry, is particularly useful for the analysis of nitrosamines and related impurities. nih.govglsciences.comrsc.orgwaters.com These methods can achieve very low limits of detection and quantification, making them suitable for trace-level analysis. nih.gov For instance, UPLC-MS/MS methods have been developed for the determination of various nitrosamine (B1359907) impurities in pharmaceutical ingredients. nih.gov The use of specific columns, such as Acquity HSS T3, and mobile phases containing formic acid in water and methanol or acetonitrile (B52724) are common in these analyses. nih.gov

Below is an interactive data table summarizing the analytical techniques used for this compound.

| Analytical Technique | Purpose | Key Findings/Parameters |

| UV-Visible Spectroscopy | Quantification and Characterization | Characteristic absorbance maxima at ~340 nm and 590 nm. Molar absorptivity at 340 nm (ε₃₄₀) is 1075 M⁻¹cm⁻¹ in water. nih.govsapub.org |

| ¹H NMR Spectroscopy | Structural Confirmation | Provides information on chemical shifts, integration, and coupling constants to verify the molecular structure. sapub.org |

| HPLC | Purity Assessment | Confirms that SNAP is the sole product of the synthesis. nih.gov |

| UPLC-MS/MS | Trace Analysis and Quantification | Highly sensitive and selective for nitrosamines, with low limits of detection and quantification. nih.govrsc.orgwaters.com |

Chemiluminescence Nitric Oxide Analyzer Applications

The quantification of nitric oxide (NO) released from this compound (SNAP) is critical for characterizing its behavior as an NO donor. The Sievers Chemiluminescence Nitric Oxide Analyzer (NOA) is a gold-standard instrument for this purpose, valued for its sensitivity and specificity in detecting NO. nih.gov This analyzer is widely utilized in studies involving SNAP-releasing materials because it can effectively measure NO without interference from other nitrogen species like nitrates and nitrites, which are not transferred from the sample to the reaction cell. nih.gov

In typical applications, polymeric films containing SNAP are immersed in a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4 and a temperature of 37 °C to mimic bodily conditions. nih.govnih.gov The NO released from the material into the buffer is then measured by the chemiluminescence analyzer. nih.gov To study the intrinsic thermal decomposition of SNAP, the buffer often contains a chelating agent such as 100 µM ethylenediaminetetraacetic acid (EDTA) to quench any catalytic activity from trace metal ions. nih.govnih.gov Conversely, to investigate catalyzed NO release, such as from copper-containing top coats on the polymer, EDTA is omitted from the buffer solution. nih.gov

The data generated by the NOA allows for the detailed analysis of NO release kinetics. For instance, studies have used this method to demonstrate how the concentration of catalytic copper nanoparticles on a SNAP-composite film proportionally increases the NO flux. nih.gov The analyzer is also essential for determining the total amount of active SNAP within a polymer matrix. By inducing the complete decomposition of the remaining SNAP in a film—using both catalytic (e.g., Cu(I) ions) and photoinitiated pathways—and integrating the corresponding NO release measured by the analyzer, researchers can accurately quantify the initial and remaining SNAP content. acs.org This technique was used to confirm the purity of synthesized SNAP batches, ensuring they met a threshold greater than 95% before being used in further experiments. nih.gov

Stability Studies of this compound in Research Environments

The viability of this compound (SNAP) as a nitric oxide donor in research and potential biomedical applications is heavily dependent on its stability. As an S-nitrosothiol (RSNO), SNAP is susceptible to decomposition when exposed to various environmental stimuli. sapub.orgresearchgate.net

Impact of Integration into Polymeric Matrices on Stability

Incorporating SNAP into polymeric matrices is a common strategy to create materials with sustained nitric oxide release capabilities. The choice of polymer and the method of incorporation significantly affect SNAP's stability. acs.orgresearchgate.netacs.org

SNAP has demonstrated remarkable long-term storage stability when incorporated into certain medical-grade polymers, such as CarboSil (a thermoplastic silicone-polycarbonate-urethane) and Elast-eon E2As. nih.govacs.org When the concentration of SNAP exceeds its solubility threshold within the polymer (approximately 3.4–4.0 wt% in CarboSil), it forms crystalline structures within the polymer matrix. nih.govumich.edu This crystallization, stabilized by intermolecular hydrogen bonds, is a key factor in its enhanced stability. acs.org The proposed mechanism for sustained NO release involves the initial decomposition of the solubilized SNAP near the polymer-solution interface, which then creates an unsaturated state in the bulk polymer, leading to the slow dissolution of the crystalline SNAP. acs.org

Studies have shown that SNAP's stability varies depending on the polymer matrix. For example, after 8 months of storage, 88.5% of the initial SNAP remained in a CarboSil matrix, compared to significantly less in other polymers under the same conditions. acs.org Even at elevated temperatures (37°C), SNAP-doped CarboSil retained 88.5% of its payload after 8 months. acs.org Similarly, when incorporated into E2As polymer at 10 wt%, SNAP films stored at room temperature for over 6 months retained 87% of their initial content. nih.gov

The table below presents the storage stability of 10 wt% SNAP incorporated into E2As polymer at various temperatures over a 6-month period.

| Storage Temperature (°C) | % SNAP Remaining (1 Month) | % SNAP Remaining (3 Months) | % SNAP Remaining (6 Months) |

|---|---|---|---|

| 37 | 88.9 ± 1.1 | 75.4 ± 1.8 | 57.4 ± 2.8 |

| 25 | 94.2 ± 1.9 | 91.3 ± 1.4 | 87.0 ± 1.5 |

| 4 | 98.9 ± 0.6 | 95.2 ± 1.1 | 90.8 ± 0.9 |

| -20 | 100 ± 1.5 | 100 ± 3.1 | 94.7 ± 6.5 |

Degradation Products and Mechanisms

The degradation of this compound (SNAP) proceeds through several pathways, primarily triggered by heat, light, or catalytic metal ions, leading to the release of nitric oxide (NO). nih.gov The primary mechanism involves the homolytic cleavage of the sulfur-nitrogen (S-N) bond. researchgate.net

This cleavage results in the formation of a molecule of NO and a thiyl radical (RS•) of the parent molecule, N-acetylpenicillamine (NAP). nih.govnih.gov The generation of this stable thiyl radical during the photolysis of solid-state SNAP has been confirmed using Electron Spin Resonance (ESR) spectroscopy. nih.gov

The fate of the resulting thiyl radical determines the final degradation products. In the absence of other reactive species, two thiyl radicals can combine to form the corresponding disulfide, N-acetylpenicillamine disulfide (RSSR). nih.govnih.gov This disulfide is a major degradation product. nih.gov However, the thiyl radical does not recombine with the released NO to reform SNAP. nih.gov In the presence of oxygen, the thiyl radical can react to form various sulfonyl and sulfonyl peroxyl radicals. nih.gov Under certain conditions, other sulfur-containing byproducts, such as tri- and tetrasulfides, have also been identified as decomposition products of SNAP. nih.gov

Mechanisms of Nitric Oxide Release from S Nitroso N Acetylpenicillamine

Catalytic Nitric Oxide Generation

The release of nitric oxide from S-Nitroso-N-acetylpenicillamine can be significantly accelerated in the presence of certain catalysts, particularly transition metal ions and physiological reducing agents.

Role of Transition Metal Ions (e.g., Cu(I), Cu(II))

Transition metal ions, most notably copper ions, are potent catalysts for the decomposition of S-nitrosothiols, including SNAP. nih.govnih.gov Both Cu(I) and Cu(II) ions can facilitate the release of NO, although the mechanisms differ.

The catalytic cycle involving copper ions is a key pathway for NO release from SNAP. nih.gov In the presence of moisture, copper nanoparticles (Cu-NPs) can be oxidized to Cu(II) ions. nih.gov These Cu(II) ions are then reduced to the more active Cu(I) species by reducing agents present in a physiological environment, such as thiolates (RS⁻). nih.gov The Cu(I) ion then directly catalyzes the decomposition of SNAP to release NO. nih.gov Research has also identified that Co(II), Ni(II), and Zn(II) can initiate NO generation from SNAP. nih.gov The presence of platinum nanoparticles has also been shown to promote the generation of NO from SNAP. rsc.org

The catalytic efficiency is dependent on the concentration of the metal ions. For instance, incorporating copper nanoparticles into a polymer film containing SNAP leads to a significant increase in the NO flux. nih.govacs.org

Table 1: Nitric Oxide Flux from SNAP-Containing Polymer Films with and without Copper Nanoparticles nih.govacs.org

| Sample | NO Flux (mol min⁻¹ cm⁻²) |

| 10 wt% SNAP composites (no Cu-NPs) | 1.32 ± 0.6 × 10⁻¹⁰ |

| 1 wt% Cu-NPs with 10 wt% SNAP | 4.48 ± 0.5 × 10⁻¹⁰ |

| 3 wt% Cu-NPs with 10 wt% SNAP | 4.84 ± 0.3 × 10⁻¹⁰ |

| 5 wt% Cu-NPs with 10 wt% SNAP | 11.7 ± 3.6 × 10⁻¹⁰ |

This interactive table allows for sorting and filtering of the data.

Influence of Physiological Reducing Agents (e.g., Thiolates)

Physiological reducing agents, such as thiolates, play a crucial role in the catalytic cycle of transition metal ions, particularly in the reduction of Cu(II) to the more active Cu(I). nih.gov Thiolates are readily available in biological systems and contribute to the basal level of NO release from SNAP even in the absence of externally added catalysts. nih.gov The presence of low molecular weight thiols can enhance the biological effect of SNAP by promoting the formation of highly reactive intermediates and additional NO release through rapid cleavage of the SNAP molecule. researchgate.net

Photolytic Nitric Oxide Release Mechanisms

Light is another effective stimulus for triggering the release of nitric oxide from this compound. nih.govsapub.org This property allows for precise spatial and temporal control over NO delivery. mdpi.com

The fundamental mechanism of photolytic NO release involves the absorption of a photon by the SNAP molecule, leading to the homolytic cleavage of the S-N bond. mdpi.com This process generates a thiyl radical (RS•) and a nitric oxide radical (•NO). nih.gov In the solid state, the thiyl radical is relatively stable and can react with another thiyl radical to form a disulfide (RSSR) or with oxygen to form various sulfonyl and sulfonyl peroxyl radicals. nih.gov Unlike in solution, the thiyl radical in the solid phase does not readily recombine with NO to reform SNAP. nih.govnih.gov

Photochemical Release Kinetics and Efficiency

The kinetics of photochemical NO release from solid-state SNAP are influenced by the intensity and wavelength of the incident light. nih.gov Upon exposure to light, there is an initial burst of NO release, which then reaches a steady state. nih.gov The photolytic efficiency, however, is generally low. For example, the photochemical yield for NO release at 340 nm, 385 nm, and 470 nm has been reported to be 0.09%, 0.04%, and 0.01%, respectively. nih.gov Despite the low quantum yield, the ability to control NO release with light is a significant advantage for therapeutic applications. mdpi.com

Table 2: Photochemical Yield for NO Release from SNAP at Various Wavelengths nih.gov

| Wavelength (nm) | Photochemical Yield (%) |

| 340 | 0.09 |

| 385 | 0.04 |

| 470 | 0.01 |

This interactive table allows for sorting and filtering of the data.

Impact of Wavelength and Light Intensity

The wavelength of the incident light has a significant impact on the efficiency of NO release. SNAP exhibits a maximum absorption at a wavelength of 340 nm (λmax), and therefore, light at this wavelength is most efficient at exciting the molecule and causing decomposition. nih.gov As the wavelength increases, the efficiency of NO release decreases. nih.gov For instance, after one minute of exposure, light at 340 nm can lead to NO levels of up to 400 ppb, while 385 nm and 470 nm light result in 175 ppb and 50 ppb, respectively. nih.gov

Formation and Reactivity of Thiyl Radicals

The decomposition of S-nitrosothiols (RSNOs) like SNAP can lead to the formation of thiyl radicals (RS•). nih.gov This process is particularly evident during the photolysis of SNAP. nih.govnih.gov Upon exposure to light, the S–N bond in SNAP undergoes homolytic cleavage, yielding a thiyl radical and a nitric oxide molecule. nih.gov The generation of the stable thiyl radical from solid-state SNAP has been confirmed using Electron Spin Resonance (ESR) spectroscopy. nih.govnih.gov

The subsequent reactivity of the thiyl radical is dependent on the surrounding environment, particularly the presence or absence of oxygen.

In an environment lacking oxygen, the thiyl radical can undergo several reactions. It can react with another thiyl radical to form a disulfide (RSSR), a species identified by techniques such as Fourier-transform infrared spectroscopy (FTIR) which detects the S-S vibrational peak. nih.gov Alternatively, a thiyl radical can react with another molecule of SNAP, leading to the formation of RSSR and the release of an additional NO molecule. nih.gov

In the presence of oxygen, the thiyl radical's reactivity is altered. It can react with molecular oxygen to produce a variety of sulfonyl and sulfonyl peroxyl radicals {RS(O)xO•, where x can range from 0 to 7}. nih.govnih.gov Notably, in the solid phase, the thiyl radical does not appear to readily recombine with nitric oxide to regenerate the parent SNAP molecule. nih.govnih.gov

Table 1: Reactivity of Thiyl Radicals from SNAP Decomposition

| Condition | Reactants | Products |

| Absence of Oxygen | Thiyl radical + Thiyl radical | Disulfide (RSSR) |

| Absence of Oxygen | Thiyl radical + SNAP | Disulfide (RSSR) + Nitric Oxide (NO) |

| Presence of Oxygen | Thiyl radical + Oxygen (O₂) | Sulfonyl and Sulfonyl Peroxyl Radicals |

Ion-Mediated Nitric Oxide Delivery

The release of nitric oxide from SNAP can be significantly influenced by the presence of metal ions. rsc.org Certain transition metals have been shown to catalyze the decomposition of SNAP, leading to the liberation of NO. rsc.orgacs.orgnih.gov

Research has demonstrated that trace amounts of copper(II) (Cu²⁺) and iron(II) (Fe²⁺) ions can catalyze the breakdown of SNAP to yield nitric oxide and the corresponding disulfide. rsc.orgrsc.org The catalytic efficiency is even more pronounced with the reduced form of the metal ion. For instance, copper(I) (Cu⁺) decomposes S-nitrosothiols more rapidly than copper(II) (Cu²⁺). nih.gov This suggests that the presence of reducing agents, such as ascorbate (B8700270), can enhance the decomposition of SNAP by facilitating the chemical reduction of the transition metal ions. nih.govmdpi.com

The catalytic activity is not limited to copper and iron. Other transition metal ions have been investigated for their ability to mediate NO release from SNAP under physiological pH conditions. Studies have reported that cobalt (Co²⁺), nickel (Ni²⁺), and zinc (Zn²⁺) can also initiate the generation of NO from SNAP. acs.orgnih.gov Conversely, ions such as calcium (Ca²⁺), magnesium (Mg²⁺), manganese (Mn²⁺), and chromium (Cr³⁺) did not show significant catalytic activity. rsc.org

This ion-mediated pathway provides a passive mechanism for NO delivery and has been explored for various biomedical applications, including the development of NO-releasing polymers and coatings for medical devices. mdpi.comnih.gov The catalytic activity of metal ions is a crucial factor in both the in vitro handling of SNAP solutions and its potential physiological actions. rsc.org

Table 2: Metal Ion-Mediated Nitric Oxide Release from SNAP

| Metal Ion | Catalytic Activity | Reference |

| Copper (Cu²⁺/Cu⁺) | Catalyzes NO release, with Cu⁺ being more rapid | nih.govrsc.orgrsc.org |

| Iron (Fe²⁺) | Catalyzes NO release | rsc.orgrsc.org |

| Cobalt (Co²⁺) | Initiates NO generation | acs.orgnih.gov |

| Nickel (Ni²⁺) | Initiates NO generation | acs.orgnih.gov |

| Zinc (Zn²⁺) | Initiates NO generation | acs.orgnih.govrsc.org |

| Silver (Ag⁺) | Small degree of catalysis | rsc.org |

| Calcium (Ca²⁺) | No significant catalysis | rsc.org |

| Magnesium (Mg²⁺) | No significant catalysis | rsc.org |

| Manganese (Mn²⁺) | No significant catalysis | rsc.org |

| Chromium (Cr³⁺) | No significant catalysis | rsc.org |

| Iron (Fe³⁺) | No significant catalysis | rsc.org |

Cellular and Molecular Mechanisms of Action of S Nitroso N Acetylpenicillamine

Soluble Guanylyl Cyclase Activation and cGMP Signaling

The canonical signaling pathway initiated by SNAP involves the release of NO, which readily diffuses across cell membranes to activate its primary intracellular receptor, soluble guanylyl cyclase (sGC). nih.govyoutube.comyoutube.com This activation sets off a signaling cascade centered around the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). youtube.com

Soluble guanylyl cyclase is a heterodimeric enzyme containing a heme prosthetic group, which is essential for its activation by NO. nih.govnih.gov The activation process is therefore considered heme-dependent. nih.gov SNAP releases NO, which then binds to the ferrous (Fe²⁺) iron atom within the sGC heme group. nih.govresearchgate.net This binding event displaces and cleaves the bond between the iron and a specific histidine residue (His-105) on the β1 subunit of the enzyme. nih.gov This cleavage induces a conformational change in the sGC enzyme, leading to a significant increase in its catalytic activity. nih.gov It is crucial that the heme group is in its reduced state, as oxidized or heme-free forms of sGC are unresponsive to NO. nih.govnih.gov

Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) into the second messenger cyclic guanosine monophosphate (cGMP). youtube.comyoutube.comnih.gov Studies have consistently demonstrated that SNAP causes a time- and concentration-dependent increase in intracellular cGMP levels across various cell types. nih.govnih.gov In bovine chromaffin cells, the threshold for cGMP elevation was observed at a SNAP concentration of 1 µM, with maximal activation occurring at 500-750 µM. nih.gov Similarly, SNAP stimulates cGMP production in the thick ascending limb of the nephron. nih.govplos.org This elevation of intracellular cGMP is the pivotal step that links the NO signal from SNAP to downstream effector systems. nih.govnih.gov

Table 1: Effect of SNAP on Intracellular cGMP Levels

| Cell Type | SNAP Concentration | Effect on cGMP | Source(s) |

|---|---|---|---|

| Bovine Chromaffin Cells | 1 µM (threshold) | Increased cGMP levels | nih.gov |

| Bovine Chromaffin Cells | 500-750 µM (full activation) | Increased cGMP levels | nih.gov |

| Thick Ascending Limb (TAL) | Not specified | Increased cGMP production | nih.gov, plos.org |

| Rat Dorsal Root Ganglion Neurons | 100 µM | Mediates downregulation of TRPV1 function | nih.gov |

The elevated intracellular cGMP concentrations subsequently activate downstream targets, most notably cGMP-dependent protein kinase, also known as Protein Kinase G (PKG). youtube.comnih.govubc.ca PKG is a serine/threonine kinase that, upon binding cGMP, becomes activated and phosphorylates a multitude of substrate proteins within the cell. youtube.comyoutube.com This phosphorylation cascade ultimately mediates the physiological responses to the initial NO signal. youtube.com The critical role of this pathway in SNAP's mechanism of action is confirmed by experiments where the effects of SNAP are blocked or significantly weakened by the use of specific PKG inhibitors, such as KT-5823. nih.govnih.govnih.govresearchgate.net

A key consequence of the NO/sGC/cGMP/PKG signaling cascade is the modulation of ion channel activity. A well-documented example is the effect of SNAP on the basolateral 10-pS Cl⁻ channel in the thick ascending limb (TAL) of the kidney. nih.govnih.govresearchgate.net Research shows that SNAP inhibits this chloride channel in a dose-dependent fashion, with a reported half-maximal inhibitory concentration (IC50) of 6.6 μM. nih.govnih.govresearchgate.net The involvement of the cGMP pathway is unequivocal, as the inhibitory action of SNAP on this channel is nullified by the application of sGC blockers (like ODQ) or PKG inhibitors (like KT-5823). nih.govplos.orgnih.govresearchgate.net Furthermore, scavenging the NO released from SNAP with agents like carboxy-PTIO also abolishes the channel inhibition. nih.govplos.orgresearchgate.net In sensory neurons, SNAP has also been shown to decrease capsaicin-evoked currents by downregulating the function of the TRPV1 channel through the cGMP/PKG pathway. nih.gov

Table 2: Research Findings on SNAP's Inhibition of the Basolateral 10-pS Cl⁻ Channel in the Thick Ascending Limb (TAL)

| Parameter | Value/Finding | Source(s) |

|---|---|---|

| Effect of SNAP | Dose-dependent inhibition | nih.gov, nih.gov, plos.org, researchgate.net |

| IC50 | 6.6 μM | nih.gov, nih.gov, researchgate.net |

| Mechanism | Dependent on the cGMP/PKG signaling pathway | nih.gov, nih.gov, researchgate.net |

| Effect of sGC Inhibitor (ODQ) | Abolishes SNAP's inhibitory effect | nih.gov, nih.gov, plos.org |

| Effect of PKG Inhibitor (KT-5823) | Abolishes SNAP's inhibitory effect | nih.gov, nih.gov, plos.org |

| Effect of NO Scavenger (carboxy-PTIO) | Abolishes SNAP's inhibitory effect | nih.gov, plos.org, researchgate.net |

Protein S-Nitrosylation Dynamics

Beyond the cGMP-dependent pathway, SNAP can exert its effects through a cGMP-independent mechanism known as protein S-nitrosylation. nih.govmdpi.com This process involves the direct modification of protein function through a specific post-translational modification.

S-nitrosylation is a reversible post-translational modification where an NO moiety is covalently attached to the thiol group of a cysteine residue within a protein, forming an S-nitrosothiol (SNO). nih.govnih.govreactome.org SNAP, as an NO donor, can directly S-nitrosylate target proteins. nih.gov This modification of cysteine's sulfur atom can profoundly alter a protein's function, stability, protein-protein interactions, and subcellular localization. nih.govnih.gov The S-nitrosylation process is highly dynamic, with the levels of S-nitrosylated proteins in a cell being tightly regulated by a balance between S-nitrosylation and denitrosylation (the enzymatic removal of the NO group). nih.gov This direct, reversible covalent modification represents a distinct and crucial signaling paradigm for nitric oxide, operating independently of the sGC/cGMP pathway. nih.govresearchgate.net

Impact on Protein Conformation, Activity, Localization, and Protein-Protein Interactions

S-Nitroso-N-acetylpenicillamine, a prominent S-nitrosothiol, serves as a critical tool in elucidating the biochemical and cellular consequences of S-nitrosylation, a post-translational modification where a nitric oxide (NO) moiety is added to a cysteine thiol group on a protein. wikipedia.org This modification can profoundly alter a protein's three-dimensional structure, thereby modulating its activity, subcellular localization, and interactions with other proteins.

The covalent attachment of an NO group can induce conformational changes that either activate or inhibit protein function. These structural alterations can range from subtle shifts in local domains to more significant global changes in the protein's architecture. Such conformational dynamics are central to the regulatory role of S-nitrosylation in a vast array of cellular processes.

Furthermore, S-nitrosylation can dictate the subcellular zip code of a protein. By modifying specific cysteine residues, SNAP can influence a protein's translocation between cellular compartments, such as the nucleus, mitochondria, and cytoplasm. This relocalization is a key mechanism for controlling signaling cascades and cellular responses.

The interplay between S-nitrosylation and other post-translational modifications, like phosphorylation, adds another layer of complexity to the regulation of protein-protein interactions. nih.gov These interactions are fundamental to virtually all cellular functions, and their modulation by SNAP-induced S-nitrosylation can have far-reaching consequences on cellular signaling networks. nih.govrsc.org For instance, the S-nitrosylation of specific proteins can either promote or disrupt the formation of protein complexes, thereby fine-tuning cellular pathways. nih.gov

Identification and Characterization of S-Nitrosylated Protein Targets

The development of proteomic techniques has enabled the identification of a multitude of proteins that are S-nitrosylated in response to NO donors like SNAP. These studies have revealed that S-nitrosylation is a widespread modification targeting proteins involved in diverse cellular functions.

A significant target of SNAP-induced S-nitrosylation is Keap1 (Kelch-like ECH-associated protein 1). nih.govresearchgate.net S-nitrosylation of specific cysteine residues in Keap1 leads to a conformational change that disrupts its ability to target the transcription factor Nrf2 for degradation, a key event in the cellular antioxidant response. nih.govresearchgate.net

Other identified targets of S-nitrosylation span various functional classes, including cytoskeletal proteins, enzymes involved in metabolism, and signaling molecules. For example, studies have shown that proteins like neurofilament proteins and tubulin can be S-nitrosylated, potentially affecting their polymerization and function. nih.gov The table below summarizes some of the protein targets that have been identified to be S-nitrosylated, highlighting the broad impact of this modification.

| Functional Class | Protein Target Examples | Potential Consequence of S-Nitrosylation |

| Cytoskeletal Proteins | Neurofilament Proteins (NFPs), α-tubulin, β-tubulin, β-actin | Altered polymerization rates and cytoskeletal dynamics nih.gov |

| Signaling Proteins | Keap1 | Activation of the Nrf2 pathway nih.govresearchgate.net |

| Metabolic Enzymes | Phosphofructokinase, ATP citrate (B86180) synthase, Ornithine aminotransferase | Regulation of metabolic pathways nih.gov |

| Chaperone Proteins | Protein disulfide isomerase (PDI) | Suppression of chaperone activity, induction of ER stress nih.gov |

| Proteasome Components | 11S proteasome activator PA28 | Inhibition of proteasome activation nih.gov |

Methodologies for S-Nitrosylation Detection (e.g., Biotin (B1667282) Switch Assay, CyDye Switch Method, Mass Spectrometry)

Detecting the transient and often low-abundance S-nitrosylated proteins requires sensitive and specific methodologies. Several techniques have been developed and refined to identify and quantify this post-translational modification.

The Biotin Switch Assay (BSA) is a widely used method for detecting S-nitrosylated proteins. nih.govfrontiersin.org This technique involves a three-step chemical process:

Blocking: Free thiol groups on cysteine residues are blocked, typically with a methylthiolating reagent.

Reduction: The S-nitroso bond is selectively reduced to a free thiol using ascorbate (B8700270).

Labeling: The newly formed thiol groups are then labeled with a biotin-containing reagent. nih.govfrontiersin.org The biotinylated proteins can then be detected and quantified using standard techniques like western blotting or affinity purification followed by mass spectrometry. nih.gov

The CyDye Switch Method is a variation of the biotin switch assay that utilizes fluorescent CyDye maleimides for labeling. researchgate.netresearchgate.net This method allows for the direct visualization of S-nitrosylated proteins on gels and can be used for quantitative proteomics when combined with techniques like two-dimensional difference gel electrophoresis (2D-DIGE). researchgate.net Although specific examples detailing the use of SNAP with the CyDye switch method are less prevalent in the literature, the principle of the assay is applicable to detecting S-nitrosylation induced by any NO donor.

Mass Spectrometry (MS) has become an indispensable tool for identifying S-nitrosylated proteins and mapping the precise sites of modification. nih.gov Coupled with enrichment strategies like the biotin switch assay, MS allows for the large-scale identification of S-nitrosylated proteins in complex biological samples. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact cysteine residue that is modified.

Regulation of Protein Degradation Pathways (e.g., Proteasomal System)

This compound can influence protein stability and turnover by modulating the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for the degradation of most intracellular proteins, and its regulation is crucial for maintaining cellular homeostasis.

Research indicates that SNAP can prevent the activation of the 26S proteasome. nih.gov This is thought to occur, at least in part, by decreasing the expression of the 11S proteasome activator PA28, a process potentially mediated by the S-nitrosylation of PA28 itself. nih.gov By inhibiting proteasome activity, SNAP can lead to the accumulation of proteins that would otherwise be degraded.

Furthermore, S-nitrosylation can directly affect the ubiquitination status of specific proteins. nih.govnih.gov For example, the S-nitrosylation of certain proteins can inhibit their ubiquitination and subsequent degradation by the proteasome. nih.gov This can lead to the stabilization and accumulation of these proteins, thereby altering their functional impact within the cell. The interplay between S-nitrosylation and the proteasomal system is a critical aspect of cellular regulation, and SNAP serves as a valuable probe to investigate these complex interactions. nih.gov

Modulation of Transcription Factor Activity (e.g., Nrf2)

A key regulatory function of this compound is its ability to modulate the activity of transcription factors, with a notable example being the Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a wide array of cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. nih.govresearchgate.net Treatment of cells with SNAP induces the S-nitrosylation of specific cysteine residues on Keap1. nih.govresearchgate.net This modification triggers a conformational change in Keap1, leading to the dissociation of the Nrf2-Keap1 complex. nih.govresearchgate.netencyclopedia.pub

Once released from Keap1, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, thereby activating their transcription. nih.govnih.gov Studies have shown that SNAP treatment leads to the nuclear translocation and increased DNA binding of Nrf2. nih.gov In some cellular contexts, SNAP-induced Nrf2 activation is also associated with the phosphorylation of Nrf2, a process that can be dependent on Protein Kinase C (PKC). nih.gov This dual mechanism of Keap1 S-nitrosylation and Nrf2 phosphorylation provides a robust system for activating the cellular antioxidant defense in response to nitrosative stress.

Mitochondrial Biology and Bioenergetics Modulation

Mitochondria, the powerhouses of the cell, are also significant targets of this compound-mediated S-nitrosylation. This modification can have profound effects on mitochondrial function, including cellular respiration and energy production.

Effects on Mitochondrial Respiratory Chain Complex Activities

The mitochondrial respiratory chain, composed of a series of protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane, is responsible for generating the bulk of cellular ATP through oxidative phosphorylation. SNAP has been shown to directly impact the activity of these complexes.

Notably, Complex I (NADH:ubiquinone oxidoreductase) is a major target for S-nitrosylation by SNAP. This modification leads to a significant and reversible inhibition of Complex I activity. The S-nitrosylation of critical cysteine residues within the complex is thought to be the underlying mechanism for this inhibition.

While the effects on Complex I are well-documented, the impact of SNAP on other respiratory chain complexes is also an area of active investigation. The functional consequences of S-nitrosylating these complexes can include altered electron flow, changes in mitochondrial membrane potential, and modulation of reactive oxygen species (ROS) production. The table below summarizes the observed effects of SNAP on mitochondrial respiratory chain complexes.

| Mitochondrial Complex | Effect of SNAP-induced S-nitrosylation |

| Complex I (NADH:ubiquinone oxidoreductase) | Reversible inhibition of activity |

| Complex II (Succinate dehydrogenase) | Less sensitive to inhibition compared to Complex I |

| Complex IV (Cytochrome c oxidase) | Can be inhibited by nitric oxide, affecting oxygen consumption |

| Complex V (ATP synthase) | Potential for modulation of activity through S-nitrosylation of its subunits |

Modulation of Mitochondrial Oxygen Consumption and Respiration

This compound (SNAP) has been shown to modulate mitochondrial oxygen consumption. In isolated rat heart mitochondria, SNAP leads to a reversible inactivation of mitochondrial complex I. nih.gov This inactivation results in a significant increase in hydrogen peroxide (H2O2) production when mitochondria are respiring on substrates like pyruvate (B1213749) and malate. nih.gov The inhibition of complex I by SNAP is comparable to the effect of rotenone, a classic complex I inhibitor, and is reversible with treatments that reverse S-nitrosation, such as light or dithiothreitol. nih.gov

In plant mitochondria, specifically from potato tubers, SNAP also inhibits oxygen consumption. nih.gov When respiration is driven by succinate (B1194679), SNAP causes a substantial reduction in the oxygen consumption rate in state 3 (ADP-stimulated respiration). nih.gov This inhibition is associated with a significant increase in the Michaelis constant (Km) of succinate dehydrogenase (SDH) for succinate, suggesting a direct effect on this enzyme complex. nih.gov Unlike in mammalian mitochondria, this inhibitory effect in plant mitochondria is independent of oxygen tension. nih.gov

Furthermore, mitochondria-targeted versions of S-nitrosothiols, derived from SNAP, have been developed to selectively act within the mitochondria. These compounds, such as MitoSNO1, can reversibly inhibit respiration at cytochrome c oxidase, particularly under low oxygen conditions, thereby increasing extracellular oxygen concentration. nih.govpnas.orgnih.gov This targeted delivery allows for the selective modulation of mitochondrial oxygen consumption. nih.govpnas.org

Influence on Mitochondrial Biogenesis and Content

This compound (SNAP), as a nitric oxide (NO) donor, has been demonstrated to influence mitochondrial biogenesis, the process of generating new mitochondria. mdpi.com Treatment of rat primary skeletal muscle cultures with SNAP leads to a notable increase in mitochondrial content. mdpi.comnih.gov This effect is not limited to muscle cells, as similar increases in mitochondrial size and mtDNA content have been observed in primary cultures of brown adipocytes treated with SNAP. nih.gov

The underlying mechanism involves the NO-cGMP-PKG signaling pathway. nih.gov SNAP, by releasing NO, can activate this pathway, which in turn has been shown to increase the expression of PGC-1α, a master regulator of mitochondrial biogenesis. nih.gov This highlights a key role for SNAP in stimulating the production of new, functional mitochondria capable of oxidative phosphorylation. mdpi.com

Mitochondria-Targeted S-Nitrosothiols (e.g., MitoSNOs)

To enhance the specific effects of S-nitrosothiols on mitochondria, researchers have developed mitochondria-targeted S-nitrosothiols, often referred to as MitoSNOs. nih.govpnas.org These molecules are created by attaching an S-nitrosothiol moiety, based on the structure of this compound (SNAP), to a lipophilic triphenylphosphonium (TPP) cation. nih.govpnas.orgnih.gov The positive charge and lipophilic nature of the TPP cation cause the MitoSNO to be rapidly and extensively taken up by mitochondria, driven by the mitochondrial membrane potential. nih.govpnas.orgnih.gov

Once inside the mitochondria, MitoSNOs, such as the exemplar MitoSNO1, release nitric oxide (NO) and S-nitrosate mitochondrial protein thiols. nih.govpnas.org This targeted delivery allows for the selective modulation of mitochondrial functions. nih.govpnas.org For instance, MitoSNO1 has been shown to reversibly inhibit respiration at cytochrome c oxidase and protect against ischemia-reperfusion injury by modifying mitochondrial proteins like complex I. nih.govnih.gov This approach of targeting S-nitrosothiols to mitochondria provides a powerful tool to study and manipulate mitochondrial function in a specific manner. nih.govpnas.orgau.dk

S-Nitrosylation of Specific Mitochondrial Proteins (e.g., TRAP1, Drp1, Parkin)

This compound (SNAP) and other nitric oxide (NO) donors can induce the S-nitrosylation of specific mitochondrial proteins, thereby modulating their function. This post-translational modification involves the covalent attachment of a nitroso group to a cysteine thiol.

TRAP1 (Tumor necrosis factor receptor-associated protein 1): The mitochondrial chaperone TRAP1 is a target of S-nitrosylation. biorxiv.orgfrontiersin.org In vitro studies using SNAP have shown that S-nitrosylation can occur on cysteine residues of TRAP1. biorxiv.org This modification is predicted to alter the protein's conformation and ATPase activity. biorxiv.org S-nitrosylation of TRAP1 at cysteine 501 has been linked to its degradation via the proteasome and may play a role in modulating the cellular response to apoptotic stimuli. biorxiv.orgnih.gov

Drp1 (Dynamin-related protein 1): Drp1 is a key protein involved in mitochondrial fission. S-nitrosylation of Drp1 has been implicated in the regulation of mitochondrial dynamics. frontiersin.org

Parkin: Parkin, an E3 ubiquitin ligase crucial for mitochondrial quality control, is also subject to S-nitrosylation. jhu.edunih.govnih.gov Studies have shown that parkin can be S-nitrosylated both in vitro and in vivo. jhu.edunih.gov This modification can have complex effects on parkin's function. Some studies suggest that S-nitrosylation inhibits parkin's E3 ligase activity and its protective functions. jhu.edunih.gov Conversely, other research indicates that S-nitrosylation at a specific site (Cys323) can actually activate parkin's E3 ligase activity, leading to the degradation of damaged mitochondria. nih.gov Nitrosative stress, which can be induced by compounds like SNAP, has been shown to initially increase and then decrease parkin's E3 ligase activity through autoubiquitination. nih.gov

Role in Mitochondrial Quality Control Mechanisms

This compound (SNAP), through its ability to generate nitric oxide (NO) and induce S-nitrosylation, plays a role in mitochondrial quality control. This complex process ensures the health and proper functioning of the mitochondrial network by removing damaged mitochondria and promoting the generation of new ones.

A key aspect of mitochondrial quality control is mitophagy, the selective degradation of mitochondria by autophagy. The protein Parkin is a central player in this process. nih.gov Research has shown that S-nitrosylation of Parkin can regulate its activity and, consequently, mitophagy. nih.gov Specifically, S-nitrosylation at cysteine 323 has been identified as a trigger for Parkin activation, leading to the degradation of dysfunctional mitochondria. nih.gov However, mitochondrial uncoupling agents can lead to the denitrosylation of Parkin, and preventing this denitrosylation can restore the degradation of mitochondria. nih.gov

Furthermore, by influencing mitochondrial biogenesis, as discussed in section 4.3.3, SNAP contributes to the replacement of degraded mitochondria with new, functional ones. nih.gov This balance between the removal of damaged organelles and the synthesis of new ones is fundamental to maintaining cellular homeostasis. nih.gov The involvement of NO in regulating the mitochondrial fission protein Drp1 also points to its role in the dynamic processes that govern mitochondrial network organization, another facet of mitochondrial quality control. nih.gov

Intracellular pH Regulation and Associated Pathways

This compound (SNAP) has been shown to influence intracellular pH (pHi). As a nitric oxide (NO) donor, SNAP can modulate the activity of various ion transporters and enzymes involved in maintaining the pH balance within cells. nih.gov The regulation of pHi is crucial for a multitude of cellular functions, and its dysregulation can have significant physiological consequences.

The mechanisms by which NO, and by extension SNAP, affects pHi can vary depending on the cell type and experimental conditions. nih.gov In the heart, for example, NO has been implicated in the regulation of pHi through cGMP-dependent pathways that can affect transporters like the Na+/H+ exchanger (NHE). nih.gov

Modulation of Intracellular pH in Various Cell Types

The effect of this compound (SNAP) on intracellular pH (pHi) has been investigated in different cell types, revealing cell-specific responses.

In isolated rat ventricular myocytes , SNAP has been observed to cause a sustained decrease in the basal pHi. nih.govmedchemexpress.com This acidification is thought to occur through the modulation of pH regulatory proteins. nih.gov While some studies suggest that NO donors can decrease pHi in a cGMP- and NHE-dependent manner, other findings indicate that under conditions of intracellular acidosis, NHE activity might be enhanced in the presence of NO. nih.gov

The regulation of pHi is a complex process involving multiple ion transporters such as the Na+/H+ exchanger (NHE) and various chloride-bicarbonate exchangers (CBE). nih.gov These transporters are activated under different pHi conditions to either extrude acid or base from the cell. nih.gov The influence of SNAP on these transporters can therefore lead to shifts in the steady-state pHi of the cell.

Interactive Data Table: Effects of this compound on Cellular and Mitochondrial Parameters

| Parameter | Compound | Cell/Tissue Type | Observed Effect | Reference(s) |

| Mitochondrial Oxygen Consumption | This compound (SNAP) | Isolated rat heart mitochondria | Reversible inactivation of complex I | nih.gov |

| This compound (SNAP) | Potato tuber mitochondria | Inhibition of succinate-driven respiration | nih.gov | |

| MitoSNO1 | - | Reversible inhibition of respiration at cytochrome c oxidase | nih.govpnas.orgnih.gov | |

| Mitochondrial Biogenesis | This compound (SNAP) | Rat primary skeletal muscle cultures | Increased mitochondrial content | mdpi.comnih.gov |

| This compound (SNAP) | Primary cultures of brown adipocytes | Increased mitochondrial size and mtDNA content | nih.gov | |

| S-Nitrosylation of Proteins | This compound (SNAP) | In vitro | S-nitrosylation of TRAP1 | biorxiv.org |

| - | - | S-nitrosylation of Parkin | jhu.edunih.govnih.gov | |

| Intracellular pH | This compound (SNAP) | Isolated rat ventricular myocytes | Sustained decrease in basal pHi | nih.govmedchemexpress.com |

Involvement of pH Regulatory Mechanisms (e.g., NHE, MAP Kinase Pathways)nih.gov

The nitric oxide (NO) donor this compound (SNAP) has been shown to influence intracellular pH (pHi) regulation, a critical factor in cellular homeostasis. medchemexpress.com The modulation of pHi by SNAP involves complex interactions with key regulatory proteins, including the Na+/H+ exchanger (NHE) and signaling cascades like the mitogen-activated protein (MAP) kinase pathway. medchemexpress.com

In isolated rat ventricular myocytes, the application of SNAP at a concentration of 100 μM leads to a sustained decrease in the basal intracellular pH. This effect is noteworthy as the maintenance of pHi in cardiac cells is crucial for normal function, with a typical steady-state pHi of approximately 7.2. medchemexpress.com The regulation of pHi is managed by H+-equivalent transport proteins. Acid extruders, such as the Na+/H+ exchanger (NHE) and Na+/HCO3- cotransporter (NBC), are activated by a decrease in pHi, while acid loaders, like the Cl-/OH- exchanger (CHE) and Cl-/HCO3- exchanger (CBE), are activated by an increase in pHi. medchemexpress.com

The Na+/H+ exchanger, particularly the NHE1 isoform in the heart, is a primary mechanism for extruding acid from the cell to counteract decreases in pHi. medchemexpress.com The activity of NHE is, in turn, modulated by various intracellular signaling pathways. The mitogen-activated protein (MAP) kinase pathway, specifically involving the extracellular regulated kinase (ERK), can phosphorylate and stimulate NHE activity, leading to an increase in pHi. medchemexpress.com This pathway is a common target for agents like angiotensin II and endothelin-1, which can stimulate NHE through protein kinase C and ERK. medchemexpress.com

Studies on the effect of exogenous NO from donors like SNAP have shown varied effects on NHE activity depending on the cell type. medchemexpress.com For instance, in cultured smooth muscle cells and certain kidney cells, NO has been observed to inhibit NHE activity. medchemexpress.com Conversely, an increase in NHE activity has been noted in the mouse cecum in response to an NO precursor. medchemexpress.com In the context of cardiomyocytes, the observed decrease in pHi following SNAP administration suggests a potential inhibitory or modulatory effect on the acid-extruding mechanisms like the NHE. medchemexpress.com

The following table summarizes the key findings regarding the effect of SNAP on intracellular pH in cardiomyocytes:

| Parameter | Observation | Cell Type | Reference |

| Effect of 100 μM SNAP | Sustained decrease in basal pHi | Isolated rat ventricular myocytes | |

| Normal Steady-State pHi | Approximately 7.2 | Cardiac cells | medchemexpress.com |

This interaction between SNAP-derived NO and pH regulatory mechanisms highlights a complex layer of cellular control. The modulation of NHE activity, potentially through pathways that may intersect with MAP kinase signaling, represents a significant aspect of the molecular actions of this compound.

Interactions with Reactive Species and Redox Biology

Reactive Oxygen Species Generation and Scavenging

The decomposition of SNAP to release nitric oxide is intricately linked with the production and interaction with reactive oxygen species (ROS), which are pivotal in cellular signaling and stress responses.

The reaction between nitric oxide and superoxide (B77818) radicals can form the cardiotoxic agent peroxynitrite, a potent oxidizing and nitrating species. nih.gov This pathway is considered a significant mechanism of reperfusion injury. nih.gov The ability of SNAP to generate these radicals underscores its role in probing the cellular stress response. biotium.com

The interaction of SNAP with hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH) is less direct compared to its relationship with superoxide. Research on neuronal cell lines indicates that apoptosis induced by SNAP results from the slow and sustained release of nitric oxide itself, likely without the significant involvement of peroxynitrite or hydrogen peroxide as downstream effectors. nih.govresearchgate.net In one study, while the iron-containing NO-donor sodium nitroprusside was shown to produce H₂O₂ and induce apoptosis, SNAP's toxicity was attenuated by an NO scavenger but not by an iron chelator, suggesting a different mechanism of action that is not reliant on H₂O₂ production. researchgate.net

Furthermore, in studies concerning the sterilization of biomedical polymers, materials loaded with SNAP were successfully sterilized using hydrogen peroxide vapor. nih.gov This method relies on the generation of destructive hydroxyl free radicals to attack cellular components of microbes. nih.gov The fact that this sterilization technique is viable for SNAP-containing materials indicates a degree of stability or a specific type of interaction that does not completely compromise the NO-donor. nih.gov

The bioavailability of nitric oxide released from SNAP can be influenced by the presence of reactive oxygen species, particularly the superoxide anion. The rapid reaction between NO and superoxide to form peroxynitrite can effectively "scavenge" NO, reducing its availability to act on its intended biological targets, such as soluble guanylate cyclase.

In studies on cardiac muscle, the presence of a superoxide scavenger, Tiron, did not affect the reversible inhibition of respiration caused by SNAP alone. nih.gov However, when SNAP was co-administered with a superoxide-generating agent (pyrogallol), a potentiation of respiratory inhibition was observed, which was attenuated by Tiron. nih.gov This suggests that under conditions of elevated superoxide production, the interaction between NO from SNAP and superoxide generates a more potently and less reversibly-acting species (peroxynitrite), thereby altering the biological outcome. nih.gov This complex interaction highlights how the local redox environment dictates the functional effects of NO released from SNAP.

Table 1: Summary of SNAP Interactions with Reactive Oxygen Species

| Reactive Species | Interaction with SNAP | Key Findings | References |

|---|---|---|---|

| Superoxide Anion (O₂⁻) | Spontaneous co-generation with NO; Reacts with released NO. | SNAP can generate superoxides under physiological conditions. The reaction of NO with O₂⁻ forms peroxynitrite, a cardiotoxic agent. | biotium.comnih.gov |

| Hydrogen Peroxide (H₂O₂) | SNAP-induced apoptosis is likely independent of H₂O₂ production. | Cell death mechanisms appear to be driven by direct NO effects rather than downstream H₂O₂ generation. | nih.govresearchgate.net |

| Hydroxyl Radical (•OH) | SNAP-loaded materials are compatible with sterilization methods that produce hydroxyl radicals. | Suggests a level of stability or non-destructive interaction. | nih.gov |

Redox State Modulation and Thiol Homeostasis

SNAP's function is deeply intertwined with the cellular thiol pool, particularly glutathione (B108866), both in the cytoplasm and within mitochondria. It modulates and is modulated by the redox state of these critical low-molecular-weight thiols.

The interaction between SNAP and cellular glutathione (GSH) is multifaceted. Rather than depleting GSH, SNAP has been shown in some contexts to trigger a protective response that increases its levels. In a study using a cholinergic neuron-like cell line (SN56), exposure to SNAP led to an increase in intracellular GSH levels. nih.gov This response was interpreted as an augmentation of the cell's defense mechanisms. nih.gov The importance of this defense was highlighted by the finding that prior depletion of GSH rendered the cells significantly more vulnerable to SNAP-induced toxicity. nih.gov

This suggests that cells can adapt to the nitrosative stress imposed by SNAP by upregulating their primary antioxidant buffer, GSH. SNAP, as an NO⁺ donor, can also participate in transnitrosation reactions, transferring its nitroso group to other thiols, including GSH, to form S-nitrosoglutathione (GSNO). researchgate.net This conversion directly affects the speciation and concentration of the cellular glutathione pool.

This interaction is the basis for the design of mitochondria-targeted NO donors. A synthesized molecule, MitoSNO, which is based on the SNAP structure, is designed to be relatively stable in the extracellular environment but to react quickly with intramitochondrial thiols such as GSH to release NO directly within the mitochondria. mdpi.com This targeted release can modulate mitochondrial functions like oxygen consumption and can also lead to the S-nitrosation of mitochondrial protein thiols, altering their function. mdpi.com Under conditions of glutathione depletion, the S-nitrosylation of mitochondrial proteins can increase, which may serve as a protective mechanism to prevent irreversible thiol oxidation, membrane permeabilization, and apoptosis. mdpi.com

Table 2: Modulation of Thiol Homeostasis by SNAP

| Thiol System | Effect of SNAP | Mechanism/Observation | References |

|---|---|---|---|

| Cellular Glutathione (GSH) | Can induce an increase in intracellular GSH levels. | Viewed as a cellular defense mechanism. Depletion of GSH increases cell vulnerability to SNAP. | nih.gov |

| Intramitochondrial Thiols (e.g., GSH) | Reacts via transnitrosation to release NO within mitochondria. | This reaction can modulate mitochondrial respiration and lead to the S-nitrosation of mitochondrial proteins. | mdpi.com |

Cross-Talk with Other Gaseous Signaling Molecules

S-Nitroso-N-acetylpenicillamine, as a nitric oxide donor, participates in a complex signaling network that involves cross-talk with other endogenously produced gaseous signaling molecules, or gasotransmitters. The most well-characterized interactions are with hydrogen sulfide (B99878) (H₂S) and carbon monoxide (CO).

The interaction between nitric oxide (from SNAP) and hydrogen sulfide is multifaceted, involving both direct chemical reactions and indirect modulation of signaling pathways. H₂S can react with S-nitrosothiols like SNAP to form novel, biologically active species. One such proposed intermediate is thionitrous acid (HSNO), which can then lead to the formation of other signaling molecules. Furthermore, H₂S has been shown to enhance the release of NO from S-nitrosothiols, potentially potentiating the effects of SNAP.

A key aspect of this cross-talk is the reciprocal post-translational modification of proteins. Specific cysteine residues on target proteins can be subject to both S-nitrosylation (by NO) and S-sulfhydration (by H₂S). For example, the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can be modified by both processes, with NO inhibiting its activity and H₂S increasing it. In some cases, the two modifications can have similar effects, as seen with the p65 subunit of NF-κB, where both S-nitrosylation and S-sulfhydration at cysteine 38 lead to increased activity. Research has also shown that co-treatment with SNAP and an H₂S donor can lead to an additive increase in S-nitrosylation, suggesting that H₂S can enhance the S-nitrosylating potential of SNAP.

The interplay also extends to the regulation of the enzymes responsible for producing these gasotransmitters. NO can modulate the activity of cystathionine (B15957) γ-lyase (CSE), an enzyme that produces H₂S. Conversely, H₂S can influence the activity of nitric oxide synthase (eNOS), for example, by promoting its dimerization, which is necessary for NO production.

The cross-talk between nitric oxide and carbon monoxide is also a critical component of cellular signaling, particularly in the cardiovascular and nervous systems. Both NO and CO are known to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger. This shared signaling pathway allows for complex interactions and mutual regulation.

There is evidence of a positive feedback loop between the NO and CO signaling pathways, which is vital for maintaining vascular homeostasis. NO can upregulate the expression of heme oxygenase-1 (HO-1), the enzyme that produces CO, and the resulting CO can, in turn, enhance NO-dependent vascular function. This interplay is crucial for processes such as vasodilation and neurovascular regeneration. The interaction is not limited to sGC activation; NO and CO can also modulate each other's production through effects on their respective synthases, NOS and HO. While direct chemical reactions between NO and CO under physiological conditions are less characterized than those with H₂S, their ability to co-regulate downstream signaling pathways establishes a significant functional cross-talk.

Interactive Data Tables

Table 1: Examples of Protein Targets in NO and H₂S Cross-Talk

| Protein | Modifying Molecule(s) | Site of Modification | Functional Outcome | Reference |

|---|---|---|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Nitric Oxide (NO) | Cysteine 150 | Inhibition of activity | |

| Hydrogen Sulfide (H₂S) | Cysteine 150 | Increased activity | ||

| NF-κB (p65 subunit) | Nitric Oxide (NO) | Cysteine 38 | Increased activity | |

| Hydrogen Sulfide (H₂S) | Cysteine 38 | Increased activity | ||

| Endothelial Nitric Oxide Synthase (eNOS) | Hydrogen Sulfide (H₂S) | Cysteine 443 | S-sulfhydration, increased NO production |

**Table 2: Overview of Gasotransmitter Interactions

Mechanistic Studies of S Nitroso N Acetylpenicillamine in Preclinical Models and Research Applications

In Vitro Cellular Models

S-Nitroso-N-acetylpenicillamine (SNAP) serves as a crucial research tool for investigating the multifaceted roles of nitric oxide (NO) in cellular physiology and pathology. As a donor that releases NO under physiological conditions, SNAP allows for controlled studies of NO-mediated signaling pathways in a variety of in vitro cellular models. Its application has provided significant insights into processes ranging from mechanotransduction in endothelial cells to the regulation of ion channels in renal epithelia.

In the vascular system, endothelial cells (ECs) are constantly subjected to the frictional force of blood flow, known as shear stress. This mechanical stimulus is a key regulator of endothelial function, partly through the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production. SNAP is utilized in this field to mimic and study the effects of endogenously produced NO.

Research has shown that shear flow significantly increases the S-nitrosylation of proteins in ECs, a post-translational modification where NO covalently attaches to a cysteine thiol group. oup.comoup.com This modification can alter protein function and is considered a fundamental signaling mechanism. Using a specialized technique known as the CyDye switch method, studies have identified over 100 S-nitrosylated proteins in ECs, with a dozen major proteins showing significantly increased S-nitrosylation after exposure to shear flow. oup.com This flow-induced S-nitrosylation is believed to be essential for the adaptation and remodeling of ECs under varying hemodynamic conditions. oup.comd-nb.info Interestingly, while SNAP treatment can induce S-nitrosylation, it only affects a subset of the proteins modified by shear stress, suggesting that the localization of eNOS within the cell is critical for determining which proteins are targeted. d-nb.info S-nitrosylation also appears to be involved in pathological processes; in the context of breast cancer metastasis, NO-mediated S-nitrosylation in the endothelium enhances the surface expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), which promotes the adhesion and extravasation of tumor cells. nih.gov

| Protein | Function | Observation | Reference |

|---|---|---|---|

| Tropomyosin | Cytoskeletal protein | Significantly increased S-nitrosylation at Cys170 following shear flow. | oup.com |